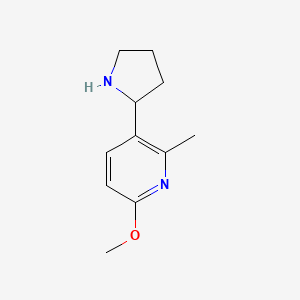

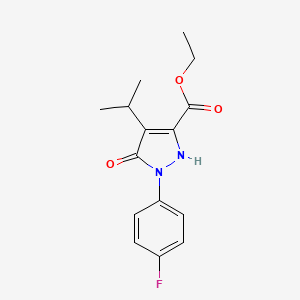

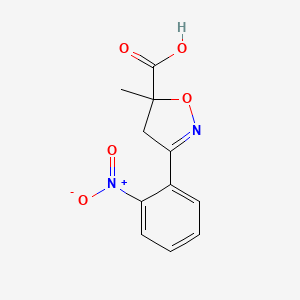

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound that features a unique combination of thiazole and triazole rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

反応の種類: 2-クロロ-4-(1-メチル-1H-1,2,4-トリアゾール-5-イル)チアゾール-5-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。

置換反応: 塩素原子は、アミンやチオールなどの他の求核剤と置換される可能性があります。

酸化および還元反応: この化合物は、特定の条件下で酸化または還元されて、さまざまな誘導体を生成することができます。

環化反応: この化合物は、環化反応に関与して、より複雑なヘテロ環構造を形成することができます。

一般的な試薬と条件:

置換反応: ジメチルホルムアミド(DMF)などの適切な溶媒の存在下で、アジ化ナトリウムやチオシアン酸カリウムなどの試薬。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

生成される主要な生成物:

- 置換チアゾール誘導体

- 元の化合物の酸化または還元された形態

- 環状ヘテロ環化合物

4. 科学研究への応用

2-クロロ-4-(1-メチル-1H-1,2,4-トリアゾール-5-イル)チアゾール-5-カルボン酸エチルは、科学研究において幅広い応用範囲があります。

科学的研究の応用

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agrochemicals: It is explored for its use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or optical properties.

作用機序

2-クロロ-4-(1-メチル-1H-1,2,4-トリアゾール-5-イル)チアゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を含みます。例えば、抗菌剤としての用途において、この化合物は、微生物における必須タンパク質や酵素の合成を阻害し、微生物の死につながる可能性があります[4][4]。 抗がん研究では、この化合物は、特定のシグナル伝達経路を活性化することにより、がん細胞のアポトーシスを誘導する可能性があります .

類似の化合物:

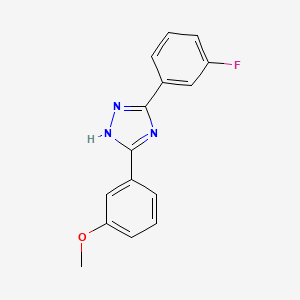

- 2-(4-((1-(3-クロロ-4-フルオロフェニル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピペラジン-1-イル)-4-(4-メトキシフェニル)-6-メチルピリミジン-5-カルボン酸エチル

- 2,4-二置換チアゾール誘導体

比較: 2-クロロ-4-(1-メチル-1H-1,2,4-トリアゾール-5-イル)チアゾール-5-カルボン酸エチルは、チアゾール環とトリアゾール環のユニークな組み合わせにより際立っており、独特の化学的および生物学的特性を与えています。 他の類似の化合物と比較して、特定の生物学的標的に対する安定性、バイオアベイラビリティ、または特異性が向上している可能性があります .

類似化合物との比較

- Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate

- 2,4-Disubstituted thiazole derivatives

Comparison: Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate stands out due to its unique combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, bioavailability, or specificity towards certain biological targets .

特性

分子式 |

C9H9ClN4O2S |

|---|---|

分子量 |

272.71 g/mol |

IUPAC名 |

ethyl 2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H9ClN4O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3 |

InChIキー |

SEQYKOYUJZGMGE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C2=NC=NN2C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)

![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)

![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)

![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)